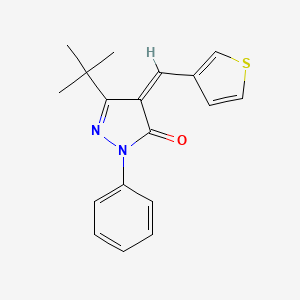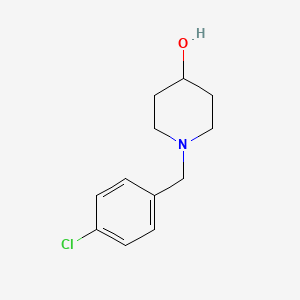
1-(4-Chloro-benzyl)-piperidin-4-ol
概要
説明
1-(4-Chloro-benzyl)-piperidin-4-ol is a synthetic organic compound that belongs to the class of 4-benzylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a hydroxyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzyl)-piperidin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-(4-Chloro-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-Chloro-benzyl)-piperidin-4-one.
Reduction: Formation of 1-(4-Chloro-benzyl)-piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chloro-benzyl)-piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative and antitubercular properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of insecticidal compounds and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
1-(4-Chloro-benzyl)-piperidin-4-ol can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)-piperidin-4-ol
- 1-(3,4-Dichlorobenzyl)-piperidin-4-ol
- 1-(4-Bromobenzyl)-piperidin-4-ol
These compounds share a similar piperidine core structure but differ in the substituents on the benzyl group.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRQOXAAGFNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2656041.png)
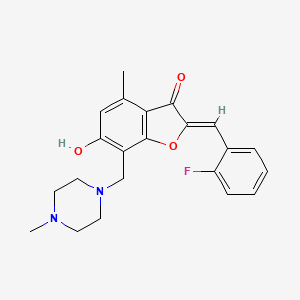
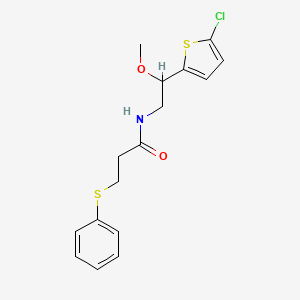

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2656048.png)
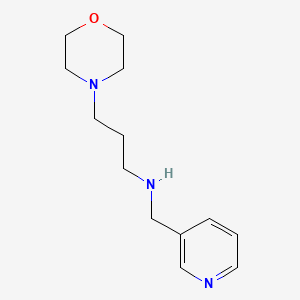
![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)
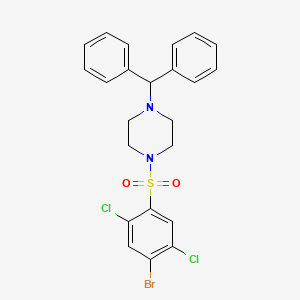
![Ethyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2656057.png)
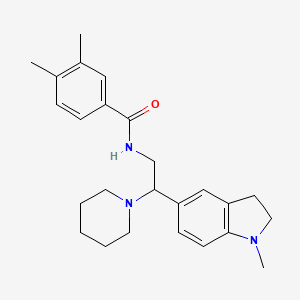
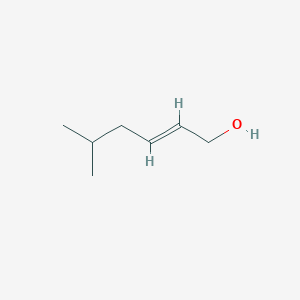

![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)
